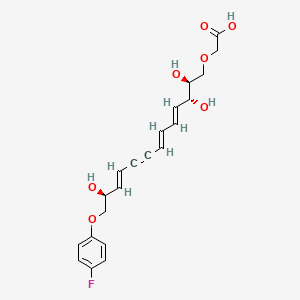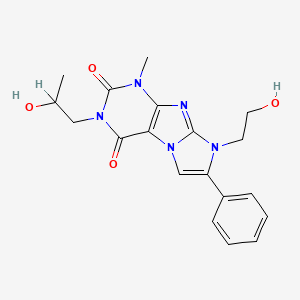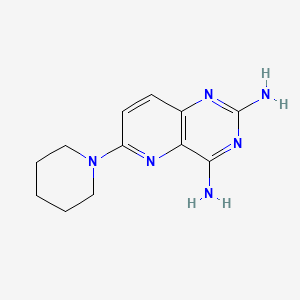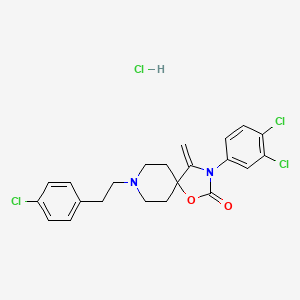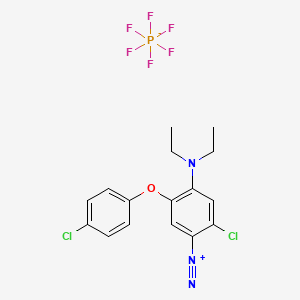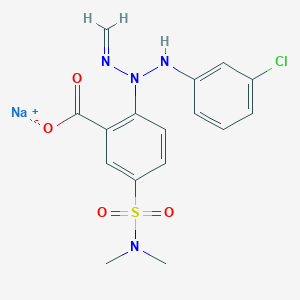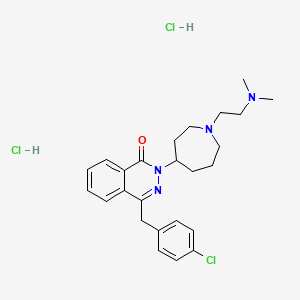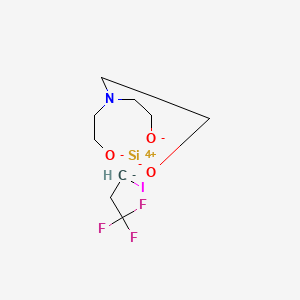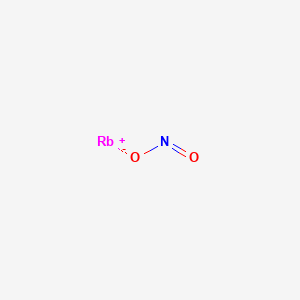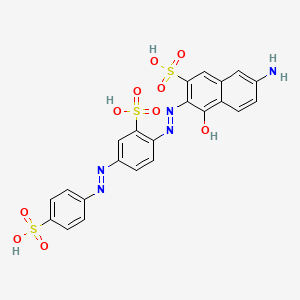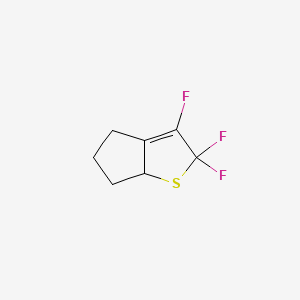
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is a fluorinated thiophene derivative with the molecular formula C₇H₇F₃S and a molecular weight of 180.191 g/mol . This compound is characterized by the presence of three fluorine atoms and a tetrahydrocyclopenta ring fused to a thiophene ring, making it a unique structure in the realm of organofluorine chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene typically involves the fluorination of a suitable thiophene precursor. One common method is the reaction of a cyclopentadiene derivative with sulfur and a fluorinating agent under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure selective fluorination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it scalable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, through its fluorinated and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog without fluorine atoms, widely used in organic synthesis and materials science.
2,3,4,5-Tetrahydrothiophene: A saturated analog with different reactivity and applications.
2,2,3-Trifluorothiophene: A fluorinated analog with a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is unique due to its specific fluorination pattern and fused ring structure, which confer distinct chemical and biological properties. Its combination of fluorine atoms and a thiophene ring makes it particularly valuable in the development of novel pharmaceuticals and advanced materials .
Eigenschaften
CAS-Nummer |
102571-05-1 |
|---|---|
Molekularformel |
C7H7F3S |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
2,2,3-trifluoro-4,5,6,6a-tetrahydrocyclopenta[b]thiophene |
InChI |
InChI=1S/C7H7F3S/c8-6-4-2-1-3-5(4)11-7(6,9)10/h5H,1-3H2 |
InChI-Schlüssel |
UWMKAULMUOISPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=C(C(S2)(F)F)F)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


